ALK5 Inhibitory Activity: Ester-Linked Quinoline-Quinoxaline Hybrids Exhibit Significantly Lower Potency Than Amine-Linked Analogs
8-Quinolinyl 6-quinoxalinecarboxylate is an ester-linked hybrid within a series of quinoxalinyl and quinolinyl derivatives evaluated as ALK5 inhibitors. The study by Liu et al. (2026) demonstrates that ester derivatives as a class (compounds 17a-f and 18a-f) exhibit markedly lower ALK5 inhibitory activity compared to amine-linked analogs. The most potent amine derivative, 22f, achieved an IC50 of 0.267 μM, whereas ester derivatives showed significantly reduced inhibition [1]. This quantitative class-level differentiation indicates that the ester linkage in 8-quinolinyl 6-quinoxalinecarboxylate is a critical determinant of reduced kinase engagement relative to amine-based comparators.
| Evidence Dimension | ALK5 enzyme inhibition |
|---|---|
| Target Compound Data | Ester derivatives (class including 8-quinolinyl 6-quinoxalinecarboxylate) exhibited low ALK5 inhibitory activity |
| Comparator Or Baseline | Amine derivative 22f: IC50 = 0.267 μM |
| Quantified Difference | Qualitative difference only; ester derivatives are less active than amine derivatives; exact fold difference not reported for specific target compound. |
| Conditions | In vitro ALK5 kinase inhibition assay using synthesized quinoxalinyl and quinolinyl derivatives. |
Why This Matters
This class-level data informs researchers that 8-quinolinyl 6-quinoxalinecarboxylate is not a suitable ALK5 inhibitor lead and should be selected only for applications where low kinase inhibition is desired or as a negative control scaffold.
- [1] Liu C, Li J, Lu Y-Q, Jiang Y-X, Jin C-H. Design, synthesis, and biological evaluation of quinoxalinyl and quinolinyl derivatives as ALK5 inhibitors. Mol Divers. 2026 Jan 14. doi: 10.1007/s11030-025-11444-8. PMID: 41533016. View Source
